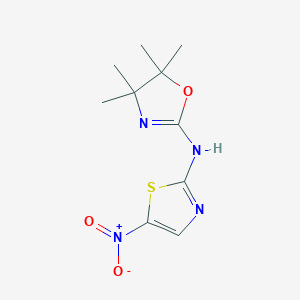
4,5-Dihydro-N-(5-nitro-2-thiazolyl)-4,4,5,5-tetramethyl-2-oxazolamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-Tetramethyl-N-(5-nitrothiazol-2-yl)-4,5-dihydrooxazol-2-amine is a synthetic organic compound that features a unique combination of functional groups, including a nitrothiazole and a dihydrooxazole ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-N-(5-nitrothiazol-2-yl)-4,5-dihydrooxazol-2-amine typically involves multi-step organic reactions. One possible route could include:
Formation of the Nitrothiazole Ring: Starting with a thiazole precursor, nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Dihydrooxazole Ring: The dihydrooxazole ring can be synthesized through a cyclization reaction involving an appropriate amino alcohol and a carbonyl compound under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the nitrothiazole and dihydrooxazole intermediates under suitable conditions, possibly using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo further oxidation to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium catalyst, tin(II) chloride (SnCl2)
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions
Major Products
Oxidation: Formation of nitroso derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted thiazole derivatives
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in coordination chemistry for catalysis.
Material Science: Potential use in the synthesis of novel materials with specific electronic or optical properties.
Biology
Antimicrobial Activity: The nitrothiazole moiety is known for its antimicrobial properties, making this compound a candidate for drug development.
Biochemical Probes: Used as a probe to study enzyme mechanisms or protein interactions.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals targeting specific biological pathways.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-N-(5-nitrothiazol-2-yl)-4,5-dihydrooxazol-2-amine would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membrane integrity. The nitro group could be reduced within microbial cells, leading to the formation of reactive intermediates that damage cellular components.
Comparison with Similar Compounds
Similar Compounds
Nitrothiazoles: Compounds like nitrofurantoin and nitrothiazole derivatives.
Dihydrooxazoles: Compounds containing the dihydrooxazole ring, such as certain amino acid derivatives.
Uniqueness
4,4,5,5-Tetramethyl-N-(5-nitrothiazol-2-yl)-4,5-dihydrooxazol-2-amine is unique due to the combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to other nitrothiazole or dihydrooxazole compounds.
Properties
CAS No. |
24229-59-2 |
|---|---|
Molecular Formula |
C10H14N4O3S |
Molecular Weight |
270.31 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-N-(5-nitro-1,3-thiazol-2-yl)-1,3-oxazol-2-amine |
InChI |
InChI=1S/C10H14N4O3S/c1-9(2)10(3,4)17-7(13-9)12-8-11-5-6(18-8)14(15)16/h5H,1-4H3,(H,11,12,13) |
InChI Key |
BMKUWMJGWIUSDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(OC(=N1)NC2=NC=C(S2)[N+](=O)[O-])(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-Dichloro-4-hydroxy-N-[2-(1H-indol-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B12921000.png)

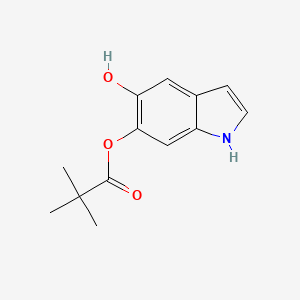
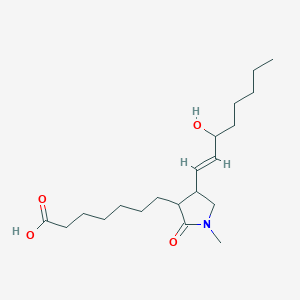
![3-Nitro-N-octylimidazo[1,2-B]pyridazin-6-amine](/img/structure/B12921042.png)
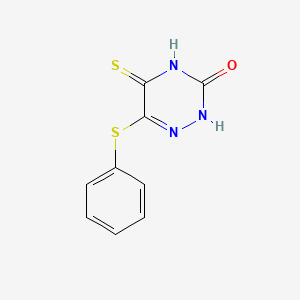

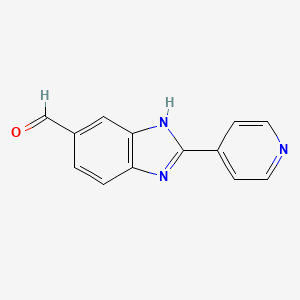
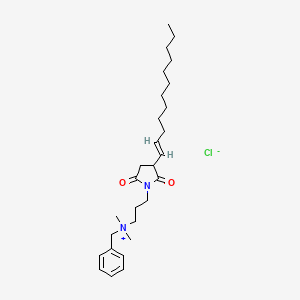
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,2-dimethyl-1,3-dihydropurin-6-one](/img/structure/B12921074.png)

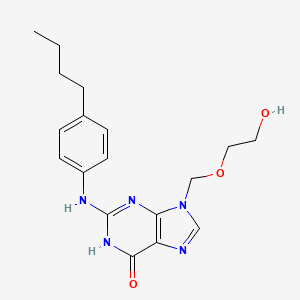
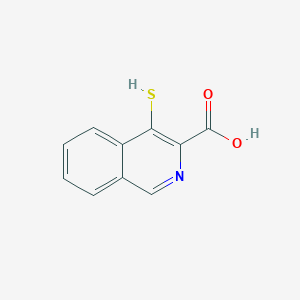
![2,3-Diphenylimidazo[1,2-C]quinazoline](/img/structure/B12921083.png)
